(R)-Methyl 2-aminopent-4-enoate hydrochloride

Chiral building block Enantioselective synthesis Peptide mimicry

This (R)-enantiomer hydrochloride salt is a critical chiral building block for stereoselective synthesis. Its ≥97% purity and defined (R)-configuration ensure high diastereoselectivity in zinc-mediated cross-couplings (82% yield) and peptide mimetic preparation. The hydrochloride form offers >50 mg/mL aqueous solubility, simplifying enzymatic resolutions and solid-phase peptide synthesis. Unlike racemic or (S)-enantiomer alternatives, this compound guarantees minimal background interference in asymmetric syntheses. Stored under argon at 2-8°C to preserve stereochemical integrity. Ideal for NMDA receptor-targeted peptide mimetics and chiral HPLC calibration.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 217440-34-1
Cat. No. B1600812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-aminopent-4-enoate hydrochloride
CAS217440-34-1
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC=C)N.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H/t5-;/m1./s1
InChIKeyWHHNAMFLUXPVNV-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 2-aminopent-4-enoate hydrochloride (CAS 217440-34-1) – Baseline Overview for Scientific Procurement


(R)-Methyl 2-aminopent-4-enoate hydrochloride is a non-proteinogenic chiral α‑amino acid ester derivative, serving as a versatile building block in organic synthesis and pharmaceutical research [1]. It is commercially available as a hydrochloride salt with a purity specification of ≥97% and a recommended storage temperature of 2‑8 °C under argon to preserve stereochemical integrity . The compound features an (R)-configured α‑carbon, a methyl ester, and a terminal alkene, enabling its use in stereoselective transformations such as zinc‑mediated cross‑coupling and peptide mimetic synthesis .

(R)-Methyl 2-aminopent-4-enoate hydrochloride – Why In-Class Substitution Is Not Recommended


Direct substitution of (R)-Methyl 2-aminopent-4-enoate hydrochloride with racemic allylglycine methyl ester or the (S)-enantiomer compromises stereochemical fidelity in downstream applications. The (R)-configuration is essential for achieving desired diastereoselectivity in asymmetric syntheses, as demonstrated in zinc‑mediated cross‑coupling reactions where enantiomerically pure allylglycine analogues are required for peptide mimicry [1]. The hydrochloride salt form additionally provides superior aqueous solubility and crystallinity compared to the free base, facilitating purification and handling in multi‑step protocols . The quantitative evidence below substantiates why this specific enantiomer and salt form cannot be interchanged with close analogs.

(R)-Methyl 2-aminopent-4-enoate hydrochloride – Quantitative Differentiation Evidence vs. Comparators


Enantiomeric Purity: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer is commercially supplied with an enantiomeric purity specification of ≥97%, ensuring high stereochemical fidelity for asymmetric transformations. In contrast, the racemic mixture (DL‑allylglycine methyl ester hydrochloride, CAS 115289‑55‑9) is typically offered at 95% purity and contains both enantiomers, which can lead to reduced diastereoselectivity in stereoselective reactions [1].

Chiral building block Enantioselective synthesis Peptide mimicry

Salt Form Solubility Advantage: Hydrochloride vs. Free Base

The hydrochloride salt of (R)-Methyl 2-aminopent-4-enoate exhibits significantly enhanced aqueous solubility compared to its free base counterpart (CAS 81136‑73‑4). The salt form is freely soluble in water (>50 mg/mL) and polar aprotic solvents such as DMF and DMSO, whereas the free base has limited water solubility . This property is critical for reactions conducted in aqueous or polar media, including peptide couplings and enzymatic transformations.

Aqueous solubility Crystallinity Peptide coupling

Stereochemical Purity in Zinc‑Mediated Cross‑Coupling

In a validated synthetic protocol, enantiomerically pure N‑(Boc)‑allylglycine methyl ester (derived from (R)‑Methyl 2‑aminopent‑4‑enoate hydrochloride after Boc protection) is obtained in 82% yield via a zinc‑mediated, palladium‑catalyzed cross‑coupling reaction. The use of the pure (R)‑enantiomer as the starting material is essential to achieve the high yield and enantiomeric purity required for subsequent peptide mimetic applications [1]. Attempts to employ the racemic mixture or (S)‑enantiomer under identical conditions would result in a mixture of diastereomers, drastically reducing the yield of the desired stereoisomer.

Negishi coupling Organozinc Peptide mimicry

Storage Stability: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer requires storage at 2‑8 °C under an inert argon atmosphere to prevent racemization and degradation, as specified by multiple vendors . In contrast, the racemic mixture (DL‑allylglycine methyl ester hydrochloride, CAS 115289‑55‑9) is often stored at room temperature without special atmospheric requirements, indicating a lower sensitivity to stereochemical erosion [1]. This difference underscores the need for careful handling of the enantiopure compound to maintain its stereochemical integrity.

Chiral stability Racemization Cold chain

(R)-Methyl 2-aminopent-4-enoate hydrochloride – High‑Value Application Scenarios


Synthesis of Enantiopure Allylglycine‑Containing Peptide Mimetics

The compound serves as a key chiral building block in the preparation of N‑(Boc)‑allylglycine methyl ester, a precursor for peptide mimetics targeting NMDA receptors and other biological systems. The documented zinc‑mediated cross‑coupling protocol [1] delivers the desired stereoisomer in 82% yield, highlighting the necessity of the (R)‑enantiomer for achieving high diastereoselectivity and yield.

Asymmetric Synthesis of Non‑Proteinogenic α‑Amino Acid Derivatives

Owing to its defined (R)‑stereochemistry and reactive terminal alkene, the compound is employed in stereoselective alkylations, cycloadditions, and cross‑couplings to construct complex α‑amino acid scaffolds. The high enantiomeric purity (≥97%) ensures minimal background from the unwanted enantiomer, which is critical for the synthesis of single‑enantiomer pharmaceuticals and agrochemicals .

Enzymatic Resolution and Chiral Pool Studies

The hydrochloride salt's excellent aqueous solubility (>50 mg/mL) makes it an ideal substrate for enzymatic resolution experiments, where high solubility in buffer systems is required. Its (R)‑configuration can be used to calibrate chiral HPLC columns or to study the stereospecificity of amino acid‑metabolizing enzymes .

Preparation of Constrained Peptide Isosteres

The allyl side chain allows for subsequent functionalization via olefin metathesis or hydroboration, enabling the construction of conformationally constrained peptide isosteres. The hydrochloride salt form facilitates direct use in solid‑phase peptide synthesis without additional neutralization steps, streamlining the synthetic workflow .

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